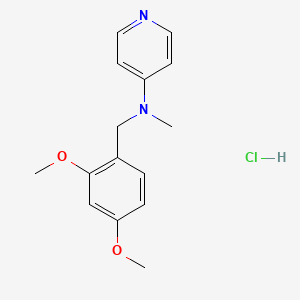![molecular formula C8H6ClN3O B12827915 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the ethanone moiety. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding pyrazole. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the chloro group. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine: Lacks the ethanone moiety and chloro substitution.
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-one: Contains a different substitution pattern and additional ring fusion
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(5-chloro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
WACMYGUEAWHSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=NN1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





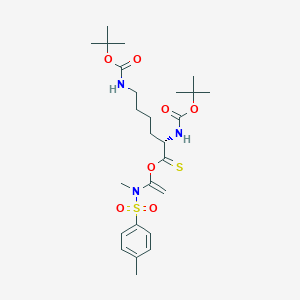
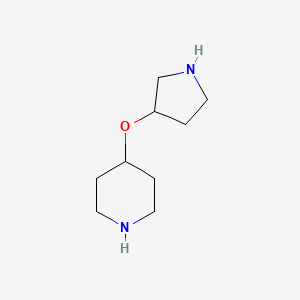
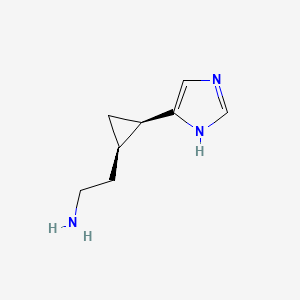
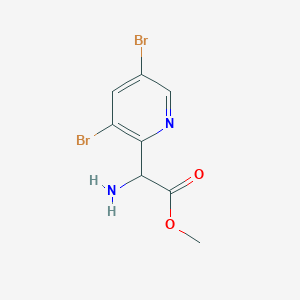


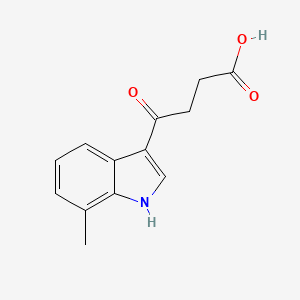

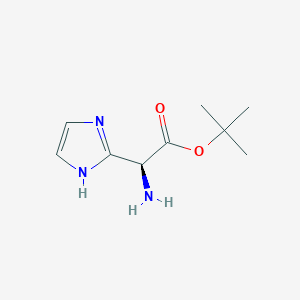
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
